

# meta-analysis of AZD1222 clinical trial results

Author: BenchChem Technical Support Team. Date: December 2025



A Meta-Analysis of AZD1222 Clinical Trial Results: A Comparative Guide

The AZD1222 vaccine, developed by Oxford University and AstraZeneca, has been a critical tool in the global fight against the COVID-19 pandemic. This guide provides a comprehensive meta-analysis of its clinical trial results, offering a comparative overview for researchers, scientists, and drug development professionals. The data presented is synthesized from a range of phase III clinical trials and subsequent meta-analyses, focusing on the vaccine's efficacy, safety, and immunogenicity.

### **Data Presentation**

The following tables summarize the quantitative data from key clinical trials of AZD1222, providing a clear comparison of its performance.

### **Table 1: Efficacy of AZD1222 Against COVID-19**



| Efficacy<br>Endpoint                           | Dosing<br>Regimen                                                 | Vaccine<br>Efficacy (95%<br>CI)      | Population                                     | Source |
|------------------------------------------------|-------------------------------------------------------------------|--------------------------------------|------------------------------------------------|--------|
| Symptomatic<br>COVID-19                        | Two Standard<br>Doses                                             | 62.1% (41.0–<br>75.7)                | Adults (18+) in<br>UK, Brazil, South<br>Africa | [1]    |
| Low<br>Dose/Standard<br>Dose                   | 90.0% (67.4–<br>97.0)                                             | Adults (18+) in a<br>UK trial subset | [1]                                            |        |
| Overall                                        | 70.4% (54.8–<br>80.6)                                             | Combined dosing regimens             | [1]                                            | -      |
| Two Standard<br>Doses (4 weeks<br>apart)       | 79%                                                               | Adults (18+) in<br>US, Peru, Chile   | [2]                                            |        |
| Severe or Critical Disease and Hospitalization | Two Standard<br>Doses                                             | 100%                                 | Adults (18+) in<br>US, Peru, Chile             | [2]    |
| Two Standard<br>Doses                          | No hospitalizations or severe cases reported in the vaccine group | Adults (18+) in<br>UK and Brazil     |                                                |        |
| Efficacy in Older<br>Adults (65+)              | Two Standard<br>Doses                                             | 80%                                  | Adults (65+) in<br>US, Peru, Chile             |        |

**Table 2: Immunogenicity of AZD1222** 



| Immune<br>Response                  | Timepoint                                                                                                                             | Key Findings                                                                           | Population      | Source |
|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------------|--------|
| Humoral<br>Response<br>(Antibodies) | Post-Dose 1                                                                                                                           | Substantial increase in SARS-CoV-2 spike and receptor-binding domain (RBD) antibodies. | Japanese Adults |        |
| Post-Dose 2                         | Further significant increase in spike and RBD antibody titers.                                                                        | Japanese Adults                                                                        |                 | _      |
| Day 57 (post-<br>Dose 1)            | Strong humoral response observed, with all participants who received both doses showing seroresponses against spike and RBD antigens. | Japanese Adults                                                                        |                 |        |
| 1-Year Follow-up                    | Humoral responses declined over time, but anti- spike and anti- RBD antibody titers remained elevated.                                | Japanese Adults                                                                        | <del>-</del>    |        |
| Neutralizing<br>Antibodies          | Day 57 (post-<br>Dose 1)                                                                                                              | Neutralizing<br>antibody<br>response rates                                             | Japanese Adults |        |



were 62.0% in participants who received two doses.

# **Table 3: Safety Profile of AZD1222**



| Adverse Event<br>Category                                                                                                                             | Incidence/Descripti<br>on                                                                                                                                                            | Population                                   | Source |
|-------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------|--------|
| General Safety                                                                                                                                        | Well-tolerated with an acceptable safety profile. Most solicited reactions were mild to moderate.                                                                                    | Trial participants<br>across various studies |        |
| Serious Adverse<br>Events (SAEs)                                                                                                                      | No confirmed serious safety events related to the vaccine in initial interim analyses. The incidence of SAEs was similar between the AZD1222 and placebo groups in a large US trial. | Trial participants                           |        |
| Thrombosis with Thrombocytopenia Syndrome (TTS)                                                                                                       | A very rare adverse event.                                                                                                                                                           |                                              |        |
| Estimated rate after the first dose: 8.1 per million vaccinees.                                                                                       | Global safety<br>database                                                                                                                                                            |                                              |        |
| Estimated rate after the second dose: 2.3 per million vaccinees.                                                                                      | Global safety<br>database                                                                                                                                                            | _                                            |        |
| A systematic review identified 160 cases, with a median onset of 9 days after vaccination. Predominantly observed in females and younger individuals. | Systematic review of case studies                                                                                                                                                    |                                              |        |



Table 4: Comparison of AZD1222 with mRNA Vaccines

(Phase III Trial Efficacy)

| Vaccine                        | Platform          | Efficacy against<br>Symptomatic<br>COVID-19 (Phase<br>III) | Source |
|--------------------------------|-------------------|------------------------------------------------------------|--------|
| AZD1222<br>(AstraZeneca)       | Adenovirus Vector | 62.1% - 90.0%                                              | _      |
| BNT162b2 (Pfizer-<br>BioNTech) | mRNA              | >90%                                                       | -      |
| mRNA-1273<br>(Moderna)         | mRNA              | >90%                                                       | -      |

# **Experimental Protocols**

The clinical trials for AZD1222 were designed as randomized, double-blind, placebo-controlled studies to assess the vaccine's safety, efficacy, and immunogenicity.

#### Study Design:

- Phase III Trials: Large-scale, multicenter trials were conducted across various countries, including the UK, Brazil, South Africa, the US, Peru, and Chile.
- Randomization: Participants were typically randomized in a 1:1 or 2:1 ratio to receive either AZD1222 or a placebo (saline solution or a meningococcal conjugate vaccine).
- Blinding: Both participants and investigators were blinded to the treatment allocation to prevent bias.
- Dosage: The standard regimen consisted of two intramuscular doses of 5 x 10^10 viral particles, administered at varying intervals (from 4 to 12 weeks apart). A low-dose/standard-dose regimen was also investigated in a subset of participants in the UK trial.

#### Participant Population:



- Inclusion Criteria: Adults aged 18 years and older who were healthy or had medically stable chronic diseases were enrolled. Many trials aimed to include a diverse population, including those at increased risk of SARS-CoV-2 exposure and complications.
- Exclusion Criteria: Individuals with a history of laboratory-confirmed SARS-CoV-2 infection, pregnant women, and those with severe or uncontrolled medical conditions were typically excluded.

#### Endpoints:

- Primary Efficacy Endpoint: The primary outcome was the prevention of symptomatic COVID-19, confirmed by a positive nucleic acid amplification test (NAAT), occurring 14 days or more after the second dose.
- Secondary Endpoints: These included the prevention of severe COVID-19, hospitalization, and asymptomatic infection. Immunogenicity was also a key secondary endpoint, assessed by measuring antibody responses.
- Safety Assessment: Safety was monitored through the collection of solicited local and systemic adverse events in a subset of participants and all unsolicited adverse events throughout the study period. An independent Data Safety Monitoring Board (DSMB) reviewed the safety data.

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Workflow of a meta-analysis of clinical trial results.





Click to download full resolution via product page

Caption: Relationship of endpoints in AZD1222 clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and efficacy of the ChAdOx1 nCoV-19 vaccine (AZD1222) against SARS-CoV-2: an interim analysis of four randomised controlled trials in Brazil, South Africa, and the UK -PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1222 US Phase III trial met primary efficacy endpoint in preventing COVID-19 at interim analysis [astrazeneca.com]
- To cite this document: BenchChem. [meta-analysis of AZD1222 clinical trial results].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430860#meta-analysis-of-azd1222-clinical-trial-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com